molecular formula C6H7F3N2O B14918039 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine

Cat. No.: B14918039
M. Wt: 180.13 g/mol
InChI Key: ZYXBDWQPTAYNRW-UHFFFAOYSA-N
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Description

4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under controlled conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a well-documented approach . Additionally, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been reported to be efficient for large-scale production . These methods not only reduce reaction times but also minimize the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-(trifluoromethyl)isoxazol-3-amine is unique due to the presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, lipophilicity, and potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C6H7F3N2O/c1-2-3-4(6(7,8)9)12-11-5(3)10/h2H2,1H3,(H2,10,11)

InChI Key

ZYXBDWQPTAYNRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1N)C(F)(F)F

Origin of Product

United States

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